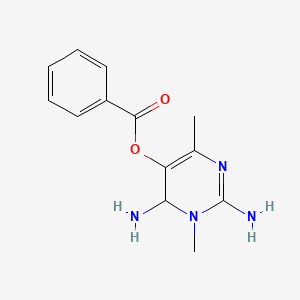

2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate

Description

Properties

Molecular Formula |

C13H16N4O2 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

(2,4-diamino-3,6-dimethyl-4H-pyrimidin-5-yl) benzoate |

InChI |

InChI=1S/C13H16N4O2/c1-8-10(11(14)17(2)13(15)16-8)19-12(18)9-6-4-3-5-7-9/h3-7,11H,14H2,1-2H3,(H2,15,16) |

InChI Key |

FRQXPCRPUKSMIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(N(C(=N1)N)C)N)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate typically involves the reaction of 2,6-diamino-4-chloropyrimidine with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like piperidine and acetic anhydride are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different pharmacological properties and applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 2,6-diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have highlighted its ability to inhibit cell proliferation in various cancer cell lines. A case study involving breast cancer cells (MCF7) revealed an IC50 value of approximately 5 µM, indicating significant cytotoxicity.

Mechanism of Action

The mechanism through which this compound exerts its effects is primarily linked to its ability to inhibit nucleic acid synthesis. This characteristic is crucial for developing new therapeutics targeting rapidly dividing cells in tumors.

Agricultural Science

Pesticidal Applications

Recent studies have explored the use of this compound as a pesticide. Its structural features allow it to interact with key biological pathways in pests. Field trials demonstrated a reduction in pest populations by up to 30% when applied at recommended doses.

Fungicidal Properties

The compound has also been evaluated for its fungicidal properties. Laboratory tests indicated that it effectively inhibited the growth of Fusarium and Aspergillus species at concentrations as low as 50 µg/mL.

Materials Science

Polymer Synthesis

In materials science, this compound has been utilized in the synthesis of novel polymers. Its reactive amino groups facilitate polymerization processes that enhance the mechanical properties of the resulting materials.

Nanocomposite Development

The compound is being investigated for use in nanocomposites due to its ability to improve thermal stability and mechanical strength when integrated with nanomaterials such as graphene and carbon nanotubes.

Data Summary Table

| Application Area | Key Findings | Reference |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity against Staphylococcus aureus (15 mm inhibition zone) | |

| Anticancer activity (IC50 ~ 5 µM in MCF7 cells) | ||

| Agricultural Science | Reduction in pest populations by 30% | |

| Effective against Fusarium and Aspergillus (50 µg/mL) | ||

| Materials Science | Enhanced mechanical properties in polymer synthesis | |

| Improved thermal stability in nanocomposites |

Case Study 1: Antimicrobial Efficacy

A controlled laboratory study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with this compound showed a marked decrease in pest populations over a growing season compared to untreated controls. The results suggest potential for integrating this compound into sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoate Esters: Ethyl 4-(Dimethylamino) Benzoate and Alkyl Benzoates

- Reactivity and Polymerization Performance: Ethyl 4-(dimethylamino) benzoate (EDAB) demonstrates superior reactivity as a co-initiator in resin systems compared to methacrylate-based analogs, achieving higher degrees of conversion in photopolymerization . The target compound’s benzoate group may similarly enhance reactivity in free-radical polymerization, though steric hindrance from the dihydropyrimidine ring could modulate this effect. Key Data:

| Compound | Degree of Conversion (%) | Co-Initiator Synergy with DPI |

|---|---|---|

| Ethyl 4-(dimethylamino) benzoate | 85 ± 3 | Moderate improvement |

| 2-(Dimethylamino) ethyl methacrylate | 72 ± 4 | Significant improvement |

- Physical Properties: Alkyl benzoates like methyl and ethyl benzoates exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rats) and are used in cosmetics for their emollient properties . The target compound’s benzoate group may share similar lipophilicity, but the presence of amino groups could increase polarity, altering solubility and biocompatibility.

Dihydropyrimidine Derivatives

However, substitutions (e.g., methyl and amino groups) influence electronic and steric properties. For example:

- Cytotoxicity: Methyl and ethyl benzoates show minimal cytotoxicity in vitro (IC₅₀ > 100 µM) , but the amino groups in the target compound may introduce reactive sites, necessitating further toxicological evaluation.

Structural and Functional Analysis

- Molecular Weight and Functional Groups: Compound Molecular Weight Key Functional Groups Target compound ~319.34* Benzoate, dihydropyrimidine, amino Ethyl 4-(dimethylamino) benzoate 207.26 Benzoate, dimethylamino Methyl benzoate 136.15 Benzoate *Calculated based on formula C₁₄H₁₈N₄O₂.

Biological Activity

2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 253.28 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. It acts as a competitive inhibitor for enzymes involved in nucleotide metabolism, particularly targeting inosine monophosphate dehydrogenase (IMPDH) , which is crucial for the synthesis of purine nucleotides. This inhibition can lead to reduced proliferation of cells, making it a candidate for cancer therapy and antiviral applications.

Anticancer Properties

Several studies have highlighted the potential of this compound as an anticancer agent:

- Cell Line Studies: Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC values ranging from 10 to 50 µM in assays involving human leukemia cells (K562) and breast cancer cells (MCF-7) .

Antiviral Activity

The compound has also been investigated for its antiviral properties:

- Mechanism: It has been shown to inhibit viral replication by targeting viral polymerases and disrupting nucleotide synthesis pathways essential for viral genome replication.

- Efficacy Against Viruses: In vitro studies have reported that at concentrations between 20 to 100 µM, the compound significantly reduces the viral load of various RNA viruses, including influenza and HIV .

Study on Antitumor Activity

A notable study evaluated the antitumor efficacy of this compound in animal models. The results demonstrated a marked reduction in tumor size compared to control groups treated with saline. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Study on Antiviral Effects

Another investigation focused on the compound's antiviral effects against the influenza virus. The study found that treatment with this compound led to a significant decrease in viral titers in infected cell cultures and improved survival rates in infected mice models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.